molecular formula C9H18N2O2S B12966862 3-(3,3-Dimethylpiperazin-1-yl)thietane 1,1-dioxide

3-(3,3-Dimethylpiperazin-1-yl)thietane 1,1-dioxide

Cat. No.: B12966862
M. Wt: 218.32 g/mol
InChI Key: FXROCMUFYLCUHI-UHFFFAOYSA-N
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Description

3-(3,3-Dimethylpiperazin-1-yl)thietane 1,1-dioxide is a chemical compound that belongs to the class of thietane derivatives. Thietanes are four-membered sulfur-containing heterocycles, and their derivatives have been studied for various biological activities. This compound, in particular, has shown potential in pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethylpiperazin-1-yl)thietane 1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures around 20°C . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethylpiperazin-1-yl)thietane 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thietane derivatives, sulfoxides, and sulfones .

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethylpiperazin-1-yl)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound has been shown to exhibit antidepressant activity, which is believed to be mediated through its interaction with neurotransmitter systems in the brain . The exact molecular targets and pathways are still under investigation, but it is thought to modulate the levels of serotonin and norepinephrine.

Comparison with Similar Compounds

Similar Compounds

  • 3-Aryloxythietane-1,1-dioxides
  • 3-Phenylsulfanylthietane-1,1-dioxides
  • 5-Aryloxy-3-bromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazoles

Uniqueness

3-(3,3-Dimethylpiperazin-1-yl)thietane 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike other thietane derivatives, this compound has shown promising antidepressant activity with low toxicity risks .

Properties

Molecular Formula

C9H18N2O2S

Molecular Weight

218.32 g/mol

IUPAC Name

3-(3,3-dimethylpiperazin-1-yl)thietane 1,1-dioxide

InChI

InChI=1S/C9H18N2O2S/c1-9(2)7-11(4-3-10-9)8-5-14(12,13)6-8/h8,10H,3-7H2,1-2H3

InChI Key

FXROCMUFYLCUHI-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCN1)C2CS(=O)(=O)C2)C

Origin of Product

United States

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